
Camek dh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camek dh, also known by its chemical name Ethanone, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-, is a compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is characterized by its camphor-like, herbal, minty, woody, and apple-like odor . This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Camek dh can be synthesized through several synthetic routes. One common method involves the reaction of norbornane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The boiling point of this compound is approximately 225.1°C, and its density is around 0.950 g/cm³ .
Análisis De Reacciones Químicas
Types of Reactions
Camek dh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
Camek dh has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Camek dh involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Camek dh can be compared with other similar compounds, such as norbornane and camphor. While norbornane serves as a precursor in the synthesis of this compound, camphor shares similar structural features and odor characteristics. this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications.
List of Similar Compounds
- Norbornane
- Camphor
- Norbornane-2-carboxaldehyde
This compound stands out due to its unique combination of chemical properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C11H18O/c1-7(12)10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3/t8-,9+,10?/m0/s1 |
Clave InChI |
NGTMQRCBACIUES-QIIDTADFSA-N |
SMILES isomérico |
CC(=O)C1[C@H]2CC[C@H](C2)C1(C)C |
SMILES canónico |
CC(=O)C1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


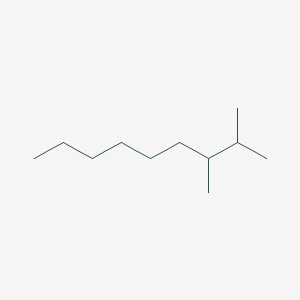

![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
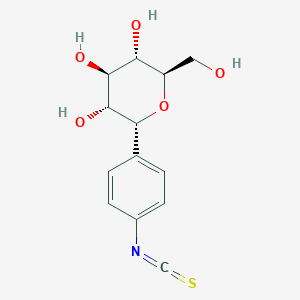

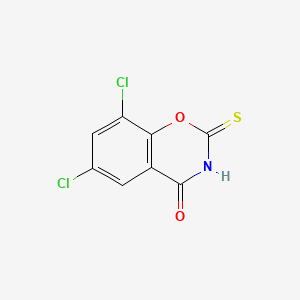
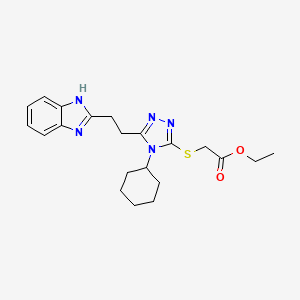
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
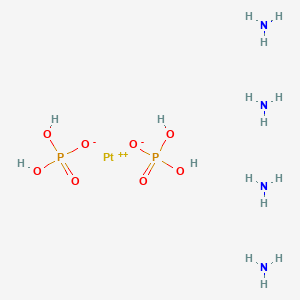
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)


![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
